Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine structure
947248-68-2 structure
商品名:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS番号:947248-68-2
MF:C6H5BrN4
メガワット:213.034699201584
MDL:MFCD11656619
CID:94922
PubChem ID:25215940

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
    • 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
    • (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine
    • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
    • 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
    • XHBQNLHFUPSZNL-UHFFFAOYSA-N
    • EBD472434
    • RW2853
    • TRA0024671
    • PB26677
    • AM807460
    • SY017073
    • AB0027818
    • W9703
    • 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)
    • FS-2992
    • 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine
    • J-518277
    • 947248-68-2
    • CS-W008421
    • DB-080009
    • AKOS015834699
    • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR
    • SCHEMBL43051
    • Z1269142865
    • DTXSID80649138
    • EN300-98445
    • MFCD11656619
    • MDL: MFCD11656619
    • インチ: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
    • InChIKey: XHBQNLHFUPSZNL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN2C(=NC(N)=N2)C=C1

計算された属性

  • せいみつぶんしりょう: 211.97000
  • どういたいしつりょう: 211.96976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 2.09
  • PSA: 56.21000
  • LogP: 1.65520

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine セキュリティ情報

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011436-100G
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 97%
100g
¥ 1,333.00 2023-04-12
Ambeed
A209273-100g
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 97%
100g
$202.0 2025-02-25
eNovation Chemicals LLC
K09229-2g
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 >95%
2g
$290 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UF448-20g
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 97+%
20g
864.0CNY 2021-08-04
Apollo Scientific
OR310898-25g
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 97%
25g
£75.00 2025-02-20
Enamine
EN300-98445-5.0g
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 95.0%
5.0g
$58.0 2025-02-21
Apollo Scientific
OR310898-1g
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 97%
1g
£15.00 2025-03-21
eNovation Chemicals LLC
K09229-4g
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
947248-68-2 >95%
4g
$650 2024-05-23
Matrix Scientific
073783-5g
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine, 95+%
947248-68-2 95+%
5g
$1750.00 2023-09-08
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1710-100g
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
947248-68-2 96%
100g
$479 2023-09-07

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  0 °C → rt; 12 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  2 h, rt; 3 h, 60 °C
リファレンス
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors
Ribeiro, Carlos J. A.; Kankanala, Jayakanth; Xie, Jiashu; Williams, Jessica; Aihara, Hideki; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
リファレンス
Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  2 h, rt; 3 h, 70 °C
リファレンス
Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
リファレンス
Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Methanol ;  1 h, rt
1.2 rt; 3 h, rt → reflux
リファレンス
Preparation of fused heteroaromatic compounds for organic electroluminescent device
, Korea, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  2 h, rt; 3 h, 70 °C
リファレンス
Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases.
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
リファレンス
Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  1 h, rt
1.2 reflux
リファレンス
Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  2 h, rt; 18 h, rt → 60 °C
リファレンス
Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Methanol ;  1.5 h, rt; 3 h, 60 °C
リファレンス
Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  rt; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
リファレンス
Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  2 h, rt; 3 h, 70 °C
リファレンス
Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ;  > 1 min, 25 °C
1.2 1 d, reflux
1.3 Reagents: Water ;  1 h
リファレンス
Preparation of triazolopyridine compounds as PDE10A inhibitors
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
リファレンス
Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases
, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  2 h, rt; 3 h, 60 °C
1.2 Reagents: Water
リファレンス
Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  rt → 60 °C
1.2 60 °C; 2 h, 60 °C
リファレンス
Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase
Schulze, Volker K. ; Klar, Ulrich; Kosemund, Dirk; Wengner, Antje M.; Siemeister, Gerhard; et al, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
リファレンス
A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiation
Bergamini, Giovanna; Bell, Kathryn; Shimamura, Satoko; Werner, Thilo; Cansfield, Andrew; et al, Nature Chemical Biology, 2012, 8(6), 576-582

合成方法 18

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  1 h, 20 °C
1.2 20 °C; 20 °C → reflux; 2 h, reflux
リファレンス
Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ,  Methanol ;  rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6 - 7, rt
リファレンス
Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof
, World Intellectual Property Organization, , ,

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products

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